FabI Active-Site Occupancy: Kalimantacin A Occupies Approximately Twice the Surface Area of Triclosan
Co-crystal structures of S. aureus FabI in complex with NADPH and kalimantacin A (PDB 6TBB, 6TBC) reveal that kalimantacin A occupies nearly twice the surface area of the well-characterised FabI inhibitor triclosan within the substrate-binding pocket, physically disrupting the substrate-binding loop (residues G191–G203) [1]. This binding mode is categorically different from that of triclosan, AFN-1252, and the aminopyridine-based FabI inhibitor series, all of which occupy a smaller footprint and do not induce the same loop-displacement conformational change [1]. The expanded binding footprint is a key structural driver of the compound's narrow-spectrum selectivity for Staphylococcus spp., as the FabI enzymes of Gram-negative bacteria and other genera possess divergent loop architectures that cannot accommodate this large ligand [2].
| Evidence Dimension | FabI active-site surface area occupied by bound inhibitor |
|---|---|
| Target Compound Data | Kalimantacin A occupies approximately 2× the surface area of triclosan in the S. aureus FabI co-crystal structure; spans the entirety of bound NADPH co-factor and disrupts substrate-binding loop G191–G203 |
| Comparator Or Baseline | Triclosan occupies approximately half the surface area of kalimantacin A; does not disrupt the substrate-binding loop in the same manner |
| Quantified Difference | ~2-fold greater surface area occupancy by kalimantacin A versus triclosan; qualitatively distinct loop-disruption mechanism |
| Conditions | X-ray crystallography: S. aureus FabI–NADPH–inhibitor ternary complex; PDB 6TBB (2.45 Å resolution) |
Why This Matters
The uniquely large binding footprint provides a structural rationale for kalimantacin A's narrow-spectrum selectivity, making it irreplaceable by triclosan or other small-footprint FabI inhibitors for applications requiring Staphylococcus-specific targeting without collateral Gram-negative microbiome disruption.
- [1] Fage CD, Lathouwers T, Vanmeert M, et al. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI. Angew Chem Int Ed Engl. 2020;59(26):10549-10556. doi:10.1002/anie.201915407. — Reports crystal structures PDB 6TBB and 6TBC; kalimantacin A occupies approximately twice the surface area of triclosan. View Source
- [2] Thistlethwaite IRG, Bull FM, Cui C, et al. Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics. Chem Sci. 2017;8(9):6196-6201. — Discusses narrow-spectrum selectivity rationale linked to FabI targeting. View Source
